alpha-Solanin

Descripción general

Descripción

Alpha-Solanin is a glycoalkaloid mainly present in potato tuber and Nightshade family plants . It is a mixture of alpha-chaconine and alpha-solanine, found in SOLANACEAE plants . It possesses anti-pyretic, anti-diabetic, anti-allergic, anti-inflammatory, and antibiotic activities .

Synthesis Analysis

A method has been developed for the quantification of the two major potato glycoalkaloids (GAs), α-solanine and α-chaconine, as well as for their aglycon form, solanidine, using liquid chromatography–mass spectrometry single quadrupole in single ion monitoring mode .

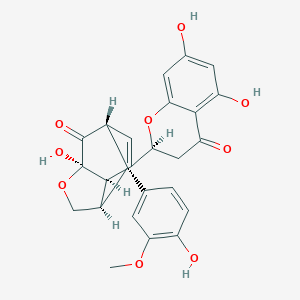

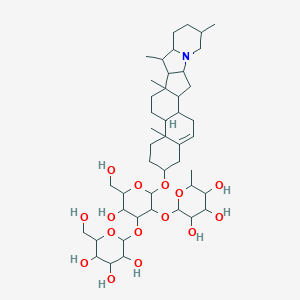

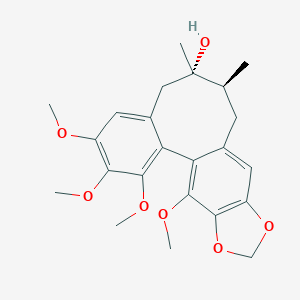

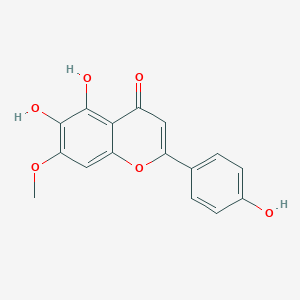

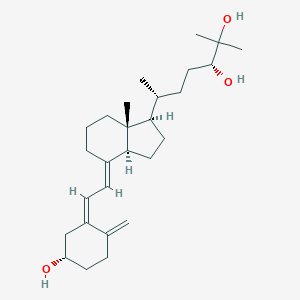

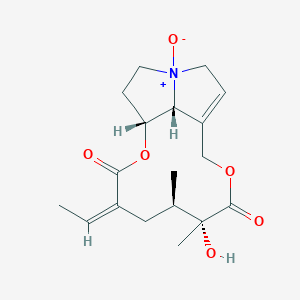

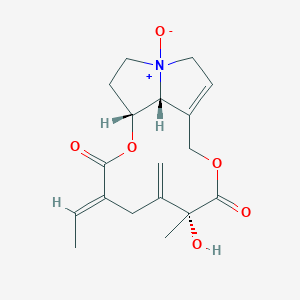

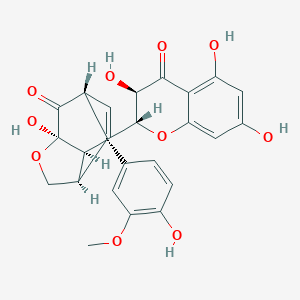

Molecular Structure Analysis

Alpha-Solanin has a molecular formula of C45H73NO15 and a molecular weight of 868.1 g/mol . The structure of alpha-Solanin is complex, with a large number of atoms, which makes conformer generation difficult .

Chemical Reactions Analysis

The degradation of α-chaconine and α-solanine was consistent with the results of the enzyme activity assays. The final product solanidine could be generated by adding RhaA or GluA alone .

Physical And Chemical Properties Analysis

Alpha-Solanin is a steroidal alkaloid present in several Solanum species including S. nigrum, S. Iycopersicum (tomato), and S. tuberosum (potato). The base crystallizes in slender needles and shrinks markedly at 235°C .

Aplicaciones Científicas De Investigación

Anti-cancer Activity

- Scientific Field : Pharmacology

- Summary of Application : Alpha-Solanin has demonstrated in vitro and in vivo anti-cancer activity, with most studies identifying activation of apoptosis as the underlying mechanism of alpha-Solanin anti-tumor activity .

- Methods of Application : The main findings about anti-cancer activity against various cancer cell lines are reported in in vitro assays .

- Results or Outcomes : The data presented in the review may assist in preventing toxic effects of alpha-Solanin and promote research about its potential use in the treatment and management of human cancers .

Cellular Dysfunction of Human Trophoblast Cells

- Scientific Field : Toxicology

- Summary of Application : Alpha-Solanine can impair the functions of human trophoblast cells via activation of cell apoptosis and autophagy .

- Methods of Application : Human extravillous trophoblast HTR-8/SVneo cells were exposed to alpha-Solanine. Cellular functions including proliferation, migration, invasion, tube formation, and apoptosis were assessed .

- Results or Outcomes : Application of 20 μM alpha-Solanine or above inhibited the cell viability, migration, invasion, and tube formation of the human trophoblast. Cell cycle was arrested at S and G2/M phases in response to 30 μM alpha-Solanine .

Inhibition of Fungus Causing Leaf Spot Disease in Strawberry

- Scientific Field : Plant Pathology

- Summary of Application : Alpha-Solanine has potential as a natural inhibitor of fungus causing leaf spot disease in strawberry .

- Methods of Application : The methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The results or outcomes obtained are not detailed in the source .

Induction of Autophagy

- Scientific Field : Cell Biology

- Summary of Application : Alpha-Solanine can induce autophagy, which may act synergistically or in parallel with apoptosis to exert its cytotoxic effect .

- Methods of Application : The study demonstrated alpha-Solanine-induced autophagy by several assays including electron microscopy, immunoblotting of autophagy markers and immunofluorescence for LC3 .

- Results or Outcomes : Alpha-Solanine treatment caused an increase in the expression of endoplasmic reticulum (ER) stress proteins suggesting activation of unfolded protein response pathway. Moreover, it was found to downregulate phosphorylated Akt, mammalian target of rapamycin (mTOR), and 4E-BP1, implying suppression of the Akt/mTOR pathway .

Plant Protection

- Scientific Field : Plant Biology

- Summary of Application : Alpha-Solanine is a glycoalkaloid found in species of the nightshade family including potato. It exerts a protective effect against fungi, bacteria, and insects .

- Methods of Application : The methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The results or outcomes obtained are not detailed in the source .

Teratogenic Effects

- Scientific Field : Toxicology

- Summary of Application : Alpha-Solanine has been indicated as a risk factor for developing congenital malformations .

- Methods of Application : The methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The results or outcomes obtained are not detailed in the source .

Anti-microbial Activity

- Scientific Field : Microbiology

- Summary of Application : Alpha-Solanine possesses anti-microbial activities .

- Methods of Application : The methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The results or outcomes obtained are not detailed in the source .

Safety And Hazards

Alpha-Solanin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . A small amount of α-solanine can cause common symptoms such as dizziness, nausea, abdominal pain, vomiting, and diarrhea. Excessive consumption of α-solanine can lead to convulsions, coma, and even death .

Direcciones Futuras

Alpha-Solanin has been explored for its anticancer activity and showed promising results . It can be proved as an effective and cheap source for cancer therapy. The aim of future research is to summarize the recent data on anticancer activity of α-solanine and discuss it as a potential lead for cancer therapy .

Propiedades

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO15/c1-19-6-9-27-20(2)31-28(46(27)16-19)15-26-24-8-7-22-14-23(10-12-44(22,4)25(24)11-13-45(26,31)5)57-43-40(61-41-37(54)35(52)32(49)21(3)56-41)39(34(51)30(18-48)59-43)60-42-38(55)36(53)33(50)29(17-47)58-42/h7,19-21,23-43,47-55H,6,8-18H2,1-5H3/t19-,20+,21-,23-,24+,25-,26-,27+,28-,29+,30+,31-,32-,33+,34-,35+,36-,37+,38+,39-,40+,41-,42-,43+,44-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVSETXHNHBTRK-UDJLNJFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9030707 | |

| Record name | alpha-Solanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9030707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

868.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless solid; [MSDSonline] | |

| Record name | Solanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

DECOMP ABOUT 212 °C; USUALLY AMORPHOUS & GUMMY BUT HAS BEEN CRYSTALLIZED; SOL IN WATER /SOLANINE HYDROCHLORIDE/, READILY SOL IN HOT ALC, PRACTICALLY INSOL IN WATER (25 MG/L @ PH 6.0), ETHER, CHLOROFORM | |

| Record name | SOLANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

alpha-Solanine | |

Color/Form |

SLENDER NEEDLES FROM 85% ALC | |

CAS RN |

20562-02-1, 51938-42-2 | |

| Record name | α-Solanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20562-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051938422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Solanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9030707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Solanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[10]-Shogaol](/img/structure/B192378.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)